molecular formula C20H18F2N4O3S B2832178 N-(4-(difluoromethoxy)phenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 898624-43-6

N-(4-(difluoromethoxy)phenyl)-2-((6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No. B2832178
CAS RN: 898624-43-6
M. Wt: 432.45
InChI Key: ISVZUPZWMISMHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or database references, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The difluoromethoxy group would likely introduce some electron-withdrawing character, while the methylbenzyl group would be electron-donating .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the difluoromethoxy group could make the phenyl ring more susceptible to electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the difluoromethoxy group could increase its polarity and potentially its solubility in polar solvents .

Scientific Research Applications

Synthesis and Cytotoxic Study

A study reported the synthesis of diverse N-(substituted phenyl)-2-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamides through a green chemistry approach using water and eco-friendly catalysts. This method emphasizes the importance of sustainable chemical practices in synthesizing compounds with potential biological activities. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines, highlighting the compound's potential in cancer research (Gondaliya & Kapadiya, 2021).

Synthesis and Characterization

Another study focused on the synthesis and characterization of polybenzoxazine with phenylnitrile functional groups. The curing behaviors, thermal stability, and dynamic mechanical properties of the synthesized compounds were investigated. This research demonstrates the compound's relevance in materials science, particularly in developing new polymers with enhanced thermal and mechanical properties (Qi et al., 2009).

Biological Activity of 1,2,4-Triazine Derivatives

The biological activity of some 1,2,4-triazine derivatives was explored, revealing their potential in medical chemistry. Through various chemical reactions, a series of compounds were synthesized and their biological activities evaluated, underscoring the compound's significance in developing new therapeutic agents (El‐Barbary et al., 2005).

Antimicrobial Agents

Research into 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents indicates the compound's application in combating microbial infections. Novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid were synthesized, characterized, and tested for their antimicrobial activities against a range of bacterial and fungal strains, highlighting its potential use in developing new antimicrobial drugs (Jadhav et al., 2017).

Future Directions

Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. This could include investigating its biological activity, if any, and how its structure influences its properties .

properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-2-[[6-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O3S/c1-12-2-4-13(5-3-12)10-16-18(28)24-20(26-25-16)30-11-17(27)23-14-6-8-15(9-7-14)29-19(21)22/h2-9,19H,10-11H2,1H3,(H,23,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVZUPZWMISMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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